molecular formula C16H16ClNO2 B5506539 N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide

N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B5506539
M. Wt: 289.75 g/mol
InChI Key: NEZZERRSIFUQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide is a useful research compound. Its molecular formula is C16H16ClNO2 and its molecular weight is 289.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.0869564 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Pesticides

N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide derivatives have been characterized by X-ray powder diffraction as potential pesticides. New diffraction data including experimental and calculated 2θ peak positions, values of d, experimental relative peak intensities, and Miller indices, as well as unit-cell parameters, are reported for these compounds (E. Olszewska, B. Tarasiuk, & S. Pikus, 2009); (E. Olszewska, B. Tarasiuk, & S. Pikus, 2011).

Herbicide Selectivity

Chloroacetamide derivatives, including those similar in structure to this compound, are used as selective pre-emergent or early post-emergent herbicides to control annual grasses and broad-leaved weeds in various crops. The selectivity and mode of action of these compounds in agricultural applications have been explored, highlighting their significance in crop management and protection (H. Weisshaar & P. Böger, 1989).

α-Glucosidase Inhibitory Potential

A series of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide showed promising α-glucosidase inhibitory potential, suggesting their potential use in managing diabetes through the inhibition of carbohydrate metabolism enzymes. This research highlights the therapeutic potential of such compounds in the treatment of diabetes (M. Iftikhar et al., 2019).

Environmental Monitoring

2-Aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide has been used as a molecular probe for trace measurement of carbonyl compounds in environmental water samples. This application is crucial for environmental monitoring and assessing the impact of carbonyl compounds, including aldehydes and ketones, in water sources (S. Houdier et al., 2000).

Analgesic Potential

The compound N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, a capsaicinoid, has been characterized for its crystal structure, showing potential analgesic properties due to its interaction with vanilloid receptors. This research provides insights into the structural basis of its analgesic activity and suggests potential applications in pain management (N. Park et al., 1995).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11-4-3-5-15(12(11)2)20-10-16(19)18-14-8-6-13(17)7-9-14/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZZERRSIFUQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.